molecular formula C13H10F2O4 B508042 Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate CAS No. 438220-32-7

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B508042
CAS No.: 438220-32-7
M. Wt: 268.21g/mol
InChI Key: IPYDJIIRBUKCCV-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates It is characterized by the presence of a furan ring substituted with a methyl ester group and a difluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
  • Methyl furan-2-carboxylate

Uniqueness

Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs. For example, the difluorophenoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Properties

IUPAC Name

methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDJIIRBUKCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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